molecular formula C7H5FN2 B1343710 7-fluoro-1H-indazole CAS No. 341-24-2

7-fluoro-1H-indazole

Cat. No.: B1343710
CAS No.: 341-24-2
M. Wt: 136.13 g/mol
InChI Key: FQNFMARSNKXCAF-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications

Scientific Research Applications

7-Fluoro-1H-indazole has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. Another approach involves the use of 2-fluorobenzaldehyde and hydrazine in the presence of a catalyst such as copper acetate, which facilitates the formation of the N-N bond .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in large-scale production to ensure efficient cyclization and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1H-indazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule in drug discovery and development .

Properties

IUPAC Name

7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFMARSNKXCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646654
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-24-2
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341-24-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the inhibitory effects of compounds like 7-fluoro-1H-indazole on Lactoperoxidase?

A1: Lactoperoxidase (LPO) is a crucial enzyme with potent antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens []. Understanding the factors that can influence LPO activity, such as the inhibitory effect of this compound, is crucial for several reasons:

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